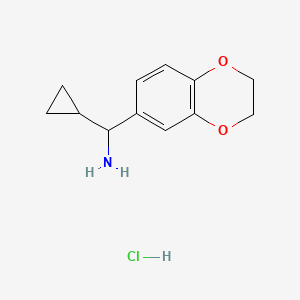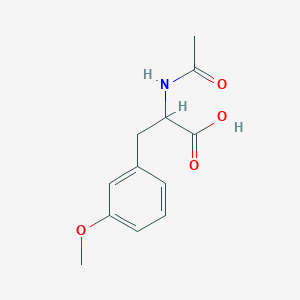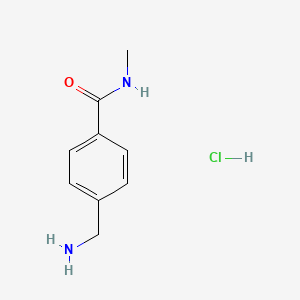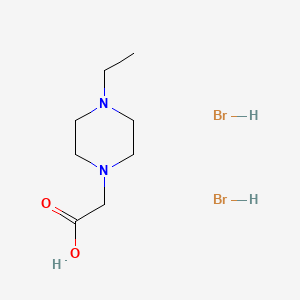![molecular formula C9H8BrNO3 B1522199 6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 943995-18-4](/img/structure/B1522199.png)
6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one
Overview
Description
6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzooxazine moiety substituted with bromine and methoxy groups. This compound has garnered interest due to its potential biological activities and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves starting from 4-bromo-2-aminophenol, which undergoes a reaction with ethyl chloroformate to form the corresponding carbamate. This intermediate then cyclizes in the presence of a base to form 6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one. Another approach includes the use of 4-bromo-2-nitrophenol, which is reduced to the amine followed by acylation and cyclization.
Industrial Production Methods
Industrial-scale synthesis could involve optimized versions of these lab-scale processes with enhanced yields and reduced environmental impact. Continuous flow reactors and catalytic methods might be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various organic reactions:
Substitution: The bromine atom is a good leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be reduced or oxidized under appropriate conditions, altering the oxidation state of the heterocyclic ring.
Hydrolysis: The oxazinone ring can be hydrolyzed under acidic or basic conditions to yield phenolic and amino derivatives.
Common Reagents and Conditions
For Substitution: Reagents like sodium hydride and alkyl halides in aprotic solvents.
For Oxidation: Oxidizing agents like potassium permanganate or sodium hypochlorite.
For Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution reactions yield derivatives with different substituents on the aromatic ring.
Oxidation and reduction products vary based on the specific conditions used.
Scientific Research Applications
6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one has found applications across various fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Potential antimicrobial and antiviral activities.
Medicine: Investigated for potential use in drug design and development.
Industry: Employed in materials science for the creation of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: May include enzymes, receptors, and nucleic acids.
Pathways Involved: Modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of genetic expression patterns.
Comparison with Similar Compounds
Unique Features
6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one is distinguished by its specific substitution pattern, which imparts unique chemical reactivity and biological activity.
Similar Compounds
2H-benzo[B][1,4]oxazin-3(4H)-one: Lacks the bromine and methoxy substitutions, resulting in different reactivity.
6-Chloro-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one: A similar compound with a chlorine atom instead of bromine, which affects its chemical and biological properties.
There you have it—an in-depth look at this compound
Properties
IUPAC Name |
6-bromo-8-methoxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-13-7-3-5(10)2-6-9(7)14-4-8(12)11-6/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXOICKBNDQVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1522117.png)





![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)

![2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate](/img/structure/B1522133.png)
![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)

![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)
![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
